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molecular formula C8H12O2 B1360403 4-Methylcyclohex-1-ene-1-carboxylic acid CAS No. 5333-31-3

4-Methylcyclohex-1-ene-1-carboxylic acid

Cat. No. B1360403
M. Wt: 140.18 g/mol
InChI Key: GEFNPBHICGXNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04392976

Procedure details

Into 1 liter reaction flask equipped with stirrer, thermometer reflux condenser and heating mantle is placed 100 ml anhydrous methyl, 1.25 moles (100 grams) of 50% aqueous NaOH solution, 100 ml water and 154 grams (1 mole) of the methyl ester of 4-methyl-cyclohexene-1-carboxylic acid. The reaction mass is stirred for a period of 5 hours at room temperature and then extracted with 1 volume of diethyl ether. The aqueous layer is set aside with 10% hydrochloric acid and extracted with diethyl ether. The diethyl ether extracts are washed with saturated sodium chloride solution and the ether is evaporated yielding 100.5 grams of solid melting at 95° C. This material is the carboxylic acid having the structure: ##STR42## as confirmed by NMR and IR analysis.
Name
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
154 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][CH:4]1[CH2:9][CH2:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][CH2:5]1>O>[CH3:3][C:4]1[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=[O:11])[CH2:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
methyl ester
Quantity
154 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC=C(CC1)C(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mass is stirred for a period of 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into 1 liter reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with stirrer, thermometer reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 volume of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The diethyl ether extracts are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the ether is evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04392976

Procedure details

Into 1 liter reaction flask equipped with stirrer, thermometer reflux condenser and heating mantle is placed 100 ml anhydrous methyl, 1.25 moles (100 grams) of 50% aqueous NaOH solution, 100 ml water and 154 grams (1 mole) of the methyl ester of 4-methyl-cyclohexene-1-carboxylic acid. The reaction mass is stirred for a period of 5 hours at room temperature and then extracted with 1 volume of diethyl ether. The aqueous layer is set aside with 10% hydrochloric acid and extracted with diethyl ether. The diethyl ether extracts are washed with saturated sodium chloride solution and the ether is evaporated yielding 100.5 grams of solid melting at 95° C. This material is the carboxylic acid having the structure: ##STR42## as confirmed by NMR and IR analysis.
Name
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
154 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][CH:4]1[CH2:9][CH2:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][CH2:5]1>O>[CH3:3][C:4]1[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=[O:11])[CH2:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
methyl ester
Quantity
154 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC=C(CC1)C(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mass is stirred for a period of 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into 1 liter reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with stirrer, thermometer reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 volume of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The diethyl ether extracts are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the ether is evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04392976

Procedure details

Into 1 liter reaction flask equipped with stirrer, thermometer reflux condenser and heating mantle is placed 100 ml anhydrous methyl, 1.25 moles (100 grams) of 50% aqueous NaOH solution, 100 ml water and 154 grams (1 mole) of the methyl ester of 4-methyl-cyclohexene-1-carboxylic acid. The reaction mass is stirred for a period of 5 hours at room temperature and then extracted with 1 volume of diethyl ether. The aqueous layer is set aside with 10% hydrochloric acid and extracted with diethyl ether. The diethyl ether extracts are washed with saturated sodium chloride solution and the ether is evaporated yielding 100.5 grams of solid melting at 95° C. This material is the carboxylic acid having the structure: ##STR42## as confirmed by NMR and IR analysis.
Name
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
154 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][CH:4]1[CH2:9][CH2:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][CH2:5]1>O>[CH3:3][C:4]1[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=[O:11])[CH2:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
methyl ester
Quantity
154 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC=C(CC1)C(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mass is stirred for a period of 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into 1 liter reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with stirrer, thermometer reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 volume of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The diethyl ether extracts are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the ether is evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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